1,4-diamino-2,3-dihydroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diamino-2,3-dihydroanthraquinone: (1,4-diamino-2,3-dihydroanthracene-9,10-dione) is an anthraquinone-derived dye known for its vibrant violet color. It is commonly used in dyes and marine flares . This compound is also referred to as Solvent Violet 47 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diamino-2,3-dihydroanthraquinone is synthesized by reacting 1,4-diaminoanthraquinone with sodium dithionite . The reaction conditions typically involve heating the reactants to facilitate the reduction process.
Industrial Production Methods: The industrial production of 1,4-diamino-2,3-dihydroanthraquinone involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for use in dyes and other applications.
Chemical Reactions Analysis
Types of Reactions: 1,4-Diamino-2,3-dihydroanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced further to form more stable anthracene derivatives.
Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is commonly used as a reducing agent.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Substituted anthraquinone derivatives.
Scientific Research Applications
1,4-Diamino-2,3-dihydroanthraquinone has several scientific research applications, including:
Chemistry: Used as a dye in various chemical processes and as a reagent in organic synthesis.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of colored smoke for marine flares and other signaling devices.
Mechanism of Action
The mechanism of action of 1,4-diamino-2,3-dihydroanthraquinone involves its interaction with cellular components, leading to its use as a dye and staining agent. The compound’s molecular structure allows it to bind to specific cellular targets, facilitating its visualization under a microscope. In drug delivery systems, it can interact with cellular membranes to enhance the delivery of therapeutic agents.
Comparison with Similar Compounds
- 1,4-Diaminoanthraquinone
- Disperse Red 9
- Anthracene derivatives
Comparison: 1,4-Diamino-2,3-dihydroanthraquinone is unique due to its specific molecular structure, which imparts its vibrant violet color and makes it suitable for use in dyes and marine flares. Compared to other anthraquinone derivatives, it has distinct chemical properties that make it more effective in certain applications, such as biological staining and industrial dye production .
Properties
IUPAC Name |
1,4-diamino-2,3-dihydroanthracene-9,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-4H,5-6,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGALQHXKMAJTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.